The synthesis of 1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride can be accomplished through several methods. One efficient approach involves the reaction of 3-chloro-4-trifluoromethylphenylacetone with ethylamine under controlled conditions. The following steps outline a typical synthesis pathway:
Technical details regarding the reaction conditions, such as temperature and pressure, are crucial for optimizing yield and purity.
The molecular structure of 1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride can be represented as follows:
The structure features:
1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride can undergo various chemical reactions typical of amines:
These reactions are significant in synthetic organic chemistry for modifying the compound's properties or enhancing its biological activity .
The mechanism of action for 1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets, such as neurotransmitter receptors or enzymes. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Research indicates that compounds with similar structures can act as inhibitors or modulators in various biochemical pathways, making them valuable in drug development .
Key physical and chemical properties of 1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride include:
These properties are critical for applications in pharmaceuticals, influencing formulation strategies and dosage forms .
1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride has several scientific applications:
Its unique structural features make it a candidate for further research into therapeutic applications, particularly in areas such as neurology or oncology .
The trifluoromethyl group (–CF₃) and chloro substituent act synergistically to modulate the compound’s physicochemical and target-binding properties:
Electronic Effects: The strong electron-withdrawing nature of –CF₃ (σₚ = 0.54) reduces electron density on the aromatic ring, decreasing the pKa of the ethylamine group. This enhances protonation at physiological pH, strengthening ionic interactions with biological targets like G-protein-coupled receptors [2] [8]. The chloro substituent (σₚ = 0.23) further polarizes the ring, creating a dipole moment that facilitates halogen bonding with protein residues [8].
Lipophilicity and Membrane Permeation: –CF₃ increases log P by ~1.0–1.5 units compared to non-fluorinated analogs, promoting passive diffusion across lipid membranes [2]. However, the ortho-chloro substituent introduces steric bulk, potentially limiting conformational flexibility. This balance is quantified in Table 1.
Table 1: Physicochemical Properties of Key Substituents
Substituent | Hammett Constant (σₚ) | π (Lipophilicity Contribution) | Steric Volume (ų) |
---|---|---|---|
–CF₃ | 0.54 | +0.88 | 38.2 |
–Cl | 0.23 | +0.71 | 24.0 |
–H (reference) | 0.00 | 0.00 | 1.0 |
Metabolic Stability: The C–F bond’s high bond dissociation energy (~116 kcal/mol) impedes oxidative metabolism by cytochrome P450 enzymes. Combined with the chloro group’s resistance to displacement, this extends the compound’s in vivo half-life [2] [4].
Halogen Bonding: The chloro group’s σ-hole (electropositive region) acts as an electron acceptor with carbonyl oxygens or amide nitrogens in target proteins. This interaction, with a typical strength of 3–5 kcal/mol, augments binding affinity and selectivity [8].
Several FDA-approved drugs share structural motifs with the subject compound, underscoring the therapeutic relevance of its design:
Lenacapavir (HIV-1 Capsid Inhibitor): Incorporates a meta-difluorobenzyl group that anchors within a hydrophobic capsid pocket. Comparatively, the subject compound’s ortho-chloro/para-CF₃ arrangement may favor linear, membrane-embedded conformations suitable for CNS targets [2].
Oteseconazole (Antifungal): Uses a –CF₂– linker to tether tetrazole and trifluoroethoxy phenyl groups. While lacking heterocycles, the subject compound’s ethylamine group enables salt formation (enhancing crystallinity) and direct receptor engagement [2].
Table 2: Structural and Functional Comparisons with FDA-Approved CF₃-Containing Drugs
Drug (Approval Year) | Core Structure | CF₃ Position | Key Pharmacological Role |
---|---|---|---|
Subject Compound | 3-Cl,4-CF₃-phenethylamine·HCl | Para | Amine protonation; membrane permeation |
Lenacapavir (2022) | Difluorobenzyl | Meta | Hydrophobic pocket binding |
Oteseconazole (2022) | –CF₂– linker | Alkyl chain | Metabolic resistance |
Cinacalcet (2004) | 3-CF₃-phenylpropylamine | Meta | CaSR allosteric modulation [7] |
The strategic placement of chloro and trifluoromethyl groups enables this compound to exploit both hydrophobic and electronic effects, positioning it as a versatile intermediate for CNS-active or antimicrobial agents. Its structural parallels with clinical candidates highlight potential in novel drug discovery.
Table 3: Compound Identification Summary
Identifier | Value |
---|---|
Systematic Name | 1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride |
CAS Registry Number | Not specified in sources |
Molecular Formula | C₉H₉ClF₃N·HCl (C₉H₁₀Cl₂F₃N) |
Molecular Weight | 264.09 g/mol (calc.) |
Related Structures | 1-(4-Trifluoromethylphenyl)ethylamine [CAS:2782449] [3]; 4-Chloro-3-(trifluoromethyl)phenyl isocyanate [CAS:327-78-6] [6] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8